Biopterin-d3

Descripción general

Descripción

Biopterin-d3 is an organic compound that plays a crucial role as a coenzyme in various biological processes. It is a derivative of biopterin, which is a pterin compound. This compound is involved in redox reactions and is essential for the normal functioning of the nervous system, particularly in the synthesis and release of neurotransmitters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Biopterin-d3 can be synthesized through chemical synthesis or enzymatic reactions. The chemical synthesis involves complex organic synthesis techniques, requiring specific knowledge and technology. One method involves the hydrolysis of diacetylbiopterin under alkaline conditions, followed by extraction, hydrogenation, and acid adjustment to obtain a crude product. This product is then recrystallized to achieve high purity .

Industrial Production Methods: The industrial production of this compound typically follows the chemical synthesis route due to its efficiency and scalability. The process involves the use of environmentally friendly solvents, short production periods, and low costs, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Biopterin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a coenzyme in biological systems.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form dihydrobiopterin and tetrahydrobiopterin.

Reduction: The reduction of this compound involves the use of reducing agents to convert it back to its original form.

Substitution: Substitution reactions involving this compound can occur under various conditions, depending on the specific substituents and reaction environment.

Major Products Formed: The major products formed from the reactions of this compound include dihydrobiopterin, tetrahydrobiopterin, and other pterin derivatives .

Aplicaciones Científicas De Investigación

Clinical Diagnostics

1. Pterin Profiling in Hyperphenylalaninemia (HPA)

Recent studies have demonstrated the effectiveness of pterin profiling, including Biopterin-D3, in diagnosing various subtypes of HPA. In a comprehensive study involving serum, dried blood spots (DBS), and urine samples, significant elevations of biopterin levels were observed in patients with HPA compared to healthy controls. This profiling can differentiate between HPA subgroups effectively, enhancing diagnostic accuracy and reducing misdiagnosis risks .

| Sample Type | Biopterin Levels (μg/L) | Control Group (μg/L) |

|---|---|---|

| Serum | 5.43 ± 5.91 | 0.62 ± 0.40 |

| DBS | 2.27 ± 0.54 | 0.62 ± 0.40 |

| Urine | 1.42 ± 0.73 | 0.62 ± 0.40 |

2. Neurotransmitter Synthesis Studies

this compound is instrumental in studying neurotransmitter synthesis pathways due to its role as a cofactor for aromatic amino acid hydroxylases. By using this compound in metabolic labeling experiments, researchers can trace the conversion of phenylalanine to tyrosine and subsequently to neurotransmitters .

Metabolic Studies

1. Investigating Inborn Errors of Metabolism

this compound has been utilized in metabolic studies focused on inborn errors such as phenylketonuria (PKU). Research indicates that measuring biopterin levels can provide insights into the metabolic status of patients with PKU and guide dietary interventions .

2. Vascular Function Assessment

Recent studies have linked biopterins with vascular health, particularly concerning nitric oxide synthesis and endothelial function. The quantification of biopterins, including this compound, has been shown to correlate with vascular stiffness and function in chronic kidney disease patients .

Therapeutic Potential

1. Role in Neurological Disorders

Given its involvement in neurotransmitter synthesis, this compound may have therapeutic implications for neurological disorders characterized by neurotransmitter deficiencies or imbalances. Preliminary findings suggest that supplementation with biopterins could improve cognitive function and mood disorders .

2. Cardiovascular Health

Research into biopterins' role in cardiovascular health indicates that they may help modulate endothelial function and reduce oxidative stress within vascular tissues . This suggests potential therapeutic applications for conditions like hypertension or heart failure.

Case Studies

Several case studies have highlighted the applications of this compound:

- Case Study on HPA Diagnosis : A cohort study demonstrated how pterin profiling using this compound led to more accurate diagnoses among different HPA subtypes compared to traditional methods .

- Neurotransmitter Pathway Analysis : A study utilized this compound to trace the synthesis pathways of neurotransmitters in patients with psychiatric disorders, revealing altered metabolic profiles that could inform treatment strategies .

Mecanismo De Acción

Biopterin-d3 exerts its effects by acting as a coenzyme for various enzymes involved in redox reactions. It plays a critical role in the conversion of phenylalanine to tyrosine, which is essential for the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The molecular targets of this compound include phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase .

Comparación Con Compuestos Similares

Biopterin-d3 is unique compared to other similar compounds due to its specific isotopic labeling with deuterium. This labeling allows for more precise analytical measurements and studies. Similar compounds include:

Tetrahydrobiopterin (BH4): An essential coenzyme for aromatic amino acid hydroxylases and nitric oxide synthases.

Dihydrobiopterin (BH2): An oxidized form of tetrahydrobiopterin involved in the same metabolic pathways.

Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.

This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and quantifying metabolic pathways.

Actividad Biológica

Biopterin-d3, specifically (6R)-Tetrahydro-L-biopterin-d3, is a deuterated form of tetrahydrobiopterin (BH4), a crucial cofactor involved in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by data tables and relevant research findings.

Overview of this compound

This compound is a modified version of tetrahydrobiopterin, characterized by the incorporation of deuterium atoms. This modification enhances its stability and solubility, potentially influencing its biological interactions. Biopterins serve as cofactors for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, biopterins play a significant role in nitric oxide synthesis, impacting vascular function and neurotransmission.

Biological Functions

Key Biological Roles:

- Cofactor for Enzymes: this compound acts as a cofactor for several enzymes involved in the hydroxylation of aromatic amino acids. This process is vital for neurotransmitter production.

- Nitric Oxide Synthesis: It is involved in the production of nitric oxide, a critical signaling molecule in the cardiovascular system.

- Regulation of Metabolic Pathways: Biopterin levels influence various metabolic pathways, including those related to folate metabolism and amino acid degradation.

This compound operates through several mechanisms:

- Enzymatic Cofactor Activity: By binding to AAAH, this compound facilitates the conversion of phenylalanine to tyrosine and tryptophan to serotonin.

- Nitric Oxide Synthase Interaction: It enhances the activity of nitric oxide synthase (NOS), promoting vasodilation and improving blood flow.

- Influence on Neurotransmitter Levels: Alterations in biopterin levels can significantly impact neurotransmitter synthesis, affecting mood and cognitive functions.

Table 1: Comparative Analysis of Biopterins

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrahydrobiopterin | C9H12N4O3 | Precursor to (6R)-Tetrahydro-L-biopterin-d3 |

| Dihydrobiopterin | C9H12N4O2 | Reduced form; less active as a cofactor |

| 5,6,7,8-Tetrahydropterin | C9H12N4O4 | Lacks sulfate group; different solubility properties |

| L-Phenylalanine | C9H11NO2 | Amino acid precursor for neurotransmitter synthesis |

Case Study: Biopterin Levels in Neurological Disorders

A study investigated the correlation between biopterin levels and neurological disorders. Patients with conditions such as Parkinson’s disease exhibited significantly lower levels of biopterin compared to healthy controls. This deficiency was associated with impaired dopamine synthesis, highlighting the importance of biopterins in neurological health.

- Findings:

- Patient Group: 50 individuals diagnosed with Parkinson’s disease.

- Control Group: 50 age-matched healthy individuals.

- Biopterin Measurement: Serum biopterin levels were measured using high-performance liquid chromatography (HPLC).

The results indicated that patients had an average serum biopterin level of 0.5 µM compared to 1.2 µM in healthy controls, suggesting that biopterin supplementation could be beneficial in managing symptoms.

Implications for Health and Disease

This compound's role extends beyond neurotransmitter synthesis; it is implicated in various health conditions:

- Mood Disorders: Dysregulation of biopterins has been linked to mood disorders such as depression and anxiety.

- Cardiovascular Health: Due to its involvement in nitric oxide production, biopterins are essential for maintaining vascular health.

- Metabolic Disorders: Abnormalities in biopterin metabolism can lead to hyperphenylalaninemia and other metabolic disorders.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Biopterin-d3 to ensure reproducibility?

- Methodological Answer : Synthesis should follow deuterium incorporation methods (e.g., catalytic deuteration or isotopic exchange), with characterization via LC-MS, NMR (to confirm deuteration at specific positions), and HPLC for purity assessment. Include detailed parameters (e.g., solvent systems, temperature, reaction times) in the main text or supplementary materials . For reproducibility, document deviations from standard protocols (e.g., alternative purification methods) and validate purity using orthogonal techniques (e.g., UV-Vis spectroscopy coupled with mass spectrometry) .

Q. How can researchers validate the stability of this compound under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled stressors (e.g., acidic/basic buffers, elevated temperatures). Monitor degradation via time-course HPLC or LC-MS analyses. Compare results with non-deuterated biopterin to assess isotopic effects on stability. Publish raw chromatograms and spectral data in supplementary materials to enable cross-validation .

Q. What are the best practices for assessing this compound purity in complex biological matrices (e.g., cell lysates, serum)?

- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard (e.g., Biopterin-¹³C) to correct for matrix effects. Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to minimize interference. Include recovery rates and limit-of-detection (LOD) data in the methods section .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s role in enzymatic pathways (e.g., conflicting reports on its cofactor efficiency)?

- Methodological Answer : Perform comparative kinetic assays under standardized conditions (e.g., fixed enzyme concentrations, buffer ionic strength). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables (e.g., batch-to-batch isotopic purity differences). Publish full datasets, including negative controls, to facilitate meta-analysis .

Q. What strategies are effective for integrating this compound data across heterogeneous studies (e.g., in vivo vs. in vitro models)?

- Methodological Answer : Develop a meta-analysis framework that normalizes data (e.g., converting activity measurements to % relative to control) and accounts for study-specific variables (e.g., cell type, deuterium enrichment level). Use open-access platforms to share raw data in machine-readable formats (e.g., .csv or .xlsx) .

Q. How can computational modeling improve the design of experiments involving this compound?

- Methodological Answer : Employ molecular dynamics (MD) simulations to predict isotopic effects on this compound’s binding affinity or conformational stability. Validate models with experimental data (e.g., surface plasmon resonance for binding kinetics). Document software parameters (e.g., force fields, simulation time) in supplementary materials .

Q. Methodological and Ethical Considerations

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in trace-level studies?

- Methodological Answer : Prioritize techniques with high sensitivity (e.g., UPLC-MS/MS) and specificity (e.g., MRM transitions for deuterated vs. non-deuterated forms). Include validation data (e.g., calibration curves, inter-day precision) and cross-reference with established protocols .

Q. How can researchers ensure ethical transparency when using this compound in animal or human studies?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for isotopic tracer studies. Disclose deuterium’s biological impact (e.g., metabolic turnover rates) in informed consent forms. Publish de-identified raw data in repositories like Zenodo or Figshare to comply with FAIR principles .

Q. Data Management and Reproducibility

Q. What metadata standards are critical for sharing this compound datasets?

- Methodological Answer : Include isotopic purity (e.g., % deuterium incorporation), synthesis batch numbers, storage conditions, and instrument calibration logs. Use standardized formats (e.g., ISA-Tab for omics studies) and cite public repositories (e.g., ChEBI for compound identifiers) .

Q. How should researchers handle irreproducible results in this compound studies?

- Methodological Answer : Conduct a root-cause analysis (RCA) to identify variables (e.g., solvent lot differences, humidity during synthesis). Replicate experiments in independent labs and publish negative results in dedicated journals (e.g., Journal of Negative Results). Provide step-by-step troubleshooting guides in supplementary materials .

Propiedades

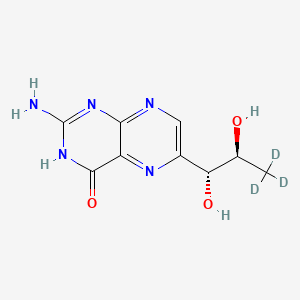

IUPAC Name |

2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-OERXLRDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675695 | |

| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217838-71-5 | |

| Record name | 2-Amino-6-[(1R,2S)-1,2-dihydroxy(3,3,3-~2~H_3_)propyl]pteridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.